Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride
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Overview
Description
Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research and development due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride typically involves the reaction of piperidine derivatives with picolinic acid esters. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are designed to ensure high purity and consistency of the final product. The use of advanced synthesis techniques and quality control measures is crucial in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts (such as cobalt, ruthenium, and nickel), oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s efficiency and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically yield reduced forms of the compound, while oxidation reactions produce oxidized derivatives.
Scientific Research Applications
Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs .
Mechanism of Action
The mechanism of action of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These compounds share a common piperidine nucleus but differ in their substituents and overall structure.
List of Similar Compounds:- Substituted piperidines
- Spiropiperidines
- Piperidinones
- Piperazinopyrrolidinones
Properties
IUPAC Name |
ethyl 3-piperidin-4-ylpyridine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-17-13(16)12-11(4-3-7-15-12)10-5-8-14-9-6-10;;/h3-4,7,10,14H,2,5-6,8-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFQZXJWGNSLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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